Ceftaroline anhydrous base is a novel cephalosporin antibiotic, primarily known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It is the active form of ceftaroline fosamil, a prodrug that enhances the compound's solubility and stability. Ceftaroline is utilized in treating various bacterial infections, including acute bacterial skin and skin structure infections and community-acquired pneumonia. Its chemical formula is , with a molar mass of approximately 684.67 g/mol .
Ceftaroline was developed by Forest Laboratories under a license from Takeda Pharmaceuticals. It is marketed under the brand names Teflaro in the United States and Zinforo in Europe . The compound was first approved for clinical use in 2010 and has since been studied extensively for its pharmacological properties and clinical applications.
Ceftaroline belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. This class is characterized by a bicyclic structure that includes a beta-lactam ring fused to a six-membered cephem ring. Ceftaroline is classified as a fifth-generation cephalosporin, notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
The synthesis of ceftaroline fosamil involves several key steps, which can be summarized as follows:
A common synthetic route involves starting with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, which undergoes various transformations including phosphonylation and subsequent cyclization to yield ceftaroline fosamil. The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
Ceftaroline anhydrous base features a complex molecular structure characterized by:
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which provide insights into its spatial configuration .
Ceftaroline undergoes several important chemical reactions:
The hydrolysis reaction is crucial for converting the prodrug into its active form, allowing it to exert its antibacterial effects effectively. The rate of this conversion can be influenced by various factors including pH and enzymatic activity in the plasma.
Ceftaroline exerts its antibacterial effects primarily through its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Physicochemical analyses indicate that ceftaroline exhibits low permeability across biological membranes due to its size and charge distribution but compensates with high affinity for target PBPs .
Ceftaroline anhydrous base is primarily used in clinical settings as an antibiotic treatment for:
Ceftaroline anhydrous base (C~22~H~21~N~8~O~8~PS~4~; molecular weight 684.68 g/mol) represents the biologically active metabolite of the prodrug ceftaroline fosamil. Unlike its prodrug form, the anhydrous base lacks the phosphate ester group, enhancing its stability and crystallinity—critical attributes for pharmaceutical formulation. As a fifth-generation cephalosporin, ceftaroline exhibits a zwitterionic structure that optimizes penetration through bacterial outer membranes while resisting degradation by β-lactamases. Its chemical identity—(6R,7R)-7-[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate—confers unique binding affinity for penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) [1] [6] [8].
Cephalosporin development has progressed through five generations, each addressing evolving bacterial resistance:
Ceftaroline emerged from systematic modifications of the cephalosporin core. Its C-7 side chain incorporates an ethoxyimino group linked to a 1,2,4-thiadiazole heterocycle, mimicking the D-Ala-D-Ala terminus of peptidoglycan. This "molecular mimicry" enables allosteric opening of PBP2a’s active site, a mechanism absent in earlier cephalosporins [1] [6]. The C-3’ side chain features a quaternary ammonium-thiazole group, enhancing affinity for PBP2x in penicillin-resistant Streptococcus pneumoniae (PRSP) [6] [8].
Table 1: Structural Innovations in Ceftaroline Versus Prior Cephalosporins
Generation | Representative Agents | Key Structural Features | Limitations Addressed by Ceftaroline |
---|---|---|---|
1st | Cephalothin | Simple acyl side chain at C-7 | No MRSA activity |
3rd | Ceftriaxone | Aminothiazole oxime at C-7 | Weakened anti-staphylococcal activity |
5th | Ceftaroline | 1,3-Thiadiazole ethoxyimino at C-7; Quaternary ammonium-thiazole at C-3’ | PBP2a/PBP2x binding |
Ceftaroline’s efficacy against MRSA stems from its unprecedented affinity for PBP2a (dissociation constant [K~d~] = 0.9 μg/mL), which is 453-fold stronger than ceftriaxone’s binding (K~d~ = 408 μg/mL) [1]. This enables:
In vitro studies demonstrate ceftaroline’s potency:
Table 2: Ceftaroline’s In Vitro Activity Against Resistant Gram-Positive Pathogens
Pathogen | Resistance Phenotype | Ceftaroline MIC~90~ (μg/mL) | Comparator MIC~90~ (μg/mL) |
---|---|---|---|
S. aureus | MRSA | 0.5–1 | Vancomycin: 1–2 |
S. aureus | VRSA | 1–2 | Linezolid: 2–4 |
S. pneumoniae | PRSP | ≤0.015 | Ceftriaxone: 0.5–1 |
Enterococcus faecalis | Vancomycin-susceptible | 0.25–1 | Ampicillin: ≤0.25 |
Prior to ceftaroline, MRSA therapies faced critical limitations:
Ceftaroline addresses these gaps through:
Real-world evidence confirms ceftaroline’s clinical niche:
Table 3: Clinical Efficacy of Ceftaroline in Key Indications
Infection Type | Study Design | Clinical Cure Rate (%) | Comparator Cure Rate (%) | Reference |
---|---|---|---|---|
cSSTI | CANVAS I/II Phase III | 93.4–94.3 | Vancomycin + aztreonam: 93.1 | [1] |
cSSTI | Multinational retrospective | 89.4 | N/A | [10] |
MRSA bacteremia | Retrospective cohort | 74.2 | Standard therapy: 68.5 | [7] |
CABP | FOCUS Phase III | 84.3 | Ceftriaxone: 77.7 | [8] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9